3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol
Description
Properties
IUPAC Name |
2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)10-3-1-8(2-4-10)5-9(6-15)7-16/h1-4,9,16H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJBAQRUUJIMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019110-79-2 | |
| Record name | 3-amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: The compound's derivatives are explored for their therapeutic potential, particularly in the development of new drugs. Industry: It is utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the amino group facilitates interactions with biological macromolecules.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol
- Molecular Formula: C₁₁H₁₄F₃NO
- SMILES : C1=CC(=CC=C1CC(CN)CO)C(F)(F)F
- InChIKey : HYJBAQRUUJIMAS-UHFFFAOYSA-N
- CID : 43184303 .
This compound features a propan-1-ol backbone with an amino group at the 3-position and a 4-(trifluoromethyl)benzyl substituent at the 2-position.
Comparison with Structurally Similar Compounds
Positional Isomers: 2- vs. 4-(Trifluoromethyl)phenyl Substitution
Example Compound: 3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol
- Structural Difference : The CF₃ group is at the 2-position on the phenyl ring instead of the 4-position.
- Synthetic Accessibility: notes discontinuation of the 2-CF₃ isomer, possibly due to challenges in synthesis or purification .
| Parameter | 4-CF₃ Isomer (Target) | 2-CF₃ Isomer |
|---|---|---|
| Substituent Position | Para | Ortho |
| Commercial Availability | Available (discontinued) | Discontinued |
| Collision Cross-Section (Ų) | 128.7 (predicted) | N/A |
Trifluoromethyl-Propanol Derivatives
Example Compounds :
3,3,3-Trifluoro-2-[4-(trifluoromethyl)phenyl]propan-1-ol (C₁₀H₈F₆O)
3,3,3-Trifluoro-2-(pyridin-2-yl)propan-1-ol (C₈H₈F₃NO)
Key Differences :
- Backbone Modification: Replacement of the amino group with a CF₃ group at the 3-position.
- Functional Groups: Lack of an amino moiety reduces hydrogen-bonding capacity but increases electronegativity.
- Aromatic Systems : Pyridine (in example 2) introduces nitrogen heterocyclic character, altering solubility and electronic properties.
| Parameter | Target Compound | 3,3,3-Trifluoro-2-[4-CF₃-Ph]propan-1-ol |
|---|---|---|
| Molecular Weight | 233.23 g/mol | 258.17 g/mol |
| Key Functional Groups | -NH₂, -OH | -CF₃, -OH |
| Aromatic System | Phenyl-CF₃ | Phenyl-CF₃ |
Amino-Propanol Derivatives with Varied Aromatic Systems
Example Compounds :
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Comparison :
- Aromatic Groups : Thiophene or naphthalene replaces the phenyl-CF₃ group.
- Electronic Effects : Thiophene’s sulfur atom increases π-electron richness, while naphthalene extends conjugation.
- Biological Relevance : Thiophene-containing analogs are common in kinase inhibitors due to enhanced π-stacking .
Urea-Thiazole Derivatives with 4-CF₃-Phenyl Groups
Example Compounds :
Structural Contrast :
- Core Structure: Urea-linked thiazole-phenyl systems vs. amino-propanol backbone.
- Functional Groups : Urea moieties enhance hydrogen-bonding and target selectivity (e.g., kinase inhibition).
| Parameter | Target Compound | Compound 11d |
|---|---|---|
| Core Functional Groups | -NH₂, -OH | Urea, thiazole |
| Molecular Weight | 233.23 g/mol | 534.1 g/mol ([M+H]⁺) |
| Yield | N/A | 85.3% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
